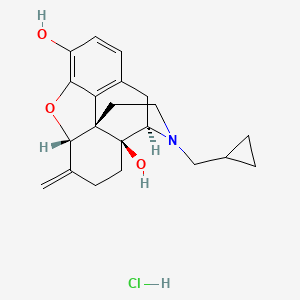

Nalmefene Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 2 investigational indications.

See also: Nalmefene (has active moiety).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWMRGWFQPSQLK-OPHZJPRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55096-26-9 (Parent) | |

| Record name | Nalmefene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70891705 | |

| Record name | Nalmefene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58895-64-0 | |

| Record name | Nalmefene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalmefene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalmefene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALMEFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nalmefene Hydrochloride from Naltrexone via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of nalmefene (B1676920) hydrochloride from its structural precursor, naltrexone (B1662487), with a core focus on the application of the Wittig reaction. Nalmefene, an opioid receptor antagonist, is structurally differentiated from naltrexone by the substitution of the ketone group at the 6-position with a methylene (B1212753) group.[1][2] This modification significantly enhances its binding affinity to the μ-opioid receptor.[3] Nalmefene is recognized as a "universal antagonist" for its ability to block all three primary opioid receptors (μ, κ, and δ).[1][4] Developed as a hydrochloride salt, it is used in the management of alcohol dependency.[5][6]

The conversion of the 6-keto group of naltrexone to the 6-methylene group of nalmefene is efficiently achieved through the Wittig reaction, a cornerstone of olefin synthesis in organic chemistry.[4][5] This guide will explore the reaction mechanism, detail optimized experimental protocols for industrial-scale applications, present comparative quantitative data, and provide visualizations of the chemical and logical workflows.

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction facilitates the creation of an alkene by reacting a carbonyl compound (in this case, the ketone group of naltrexone) with a phosphorus ylide, also known as a Wittig reagent. The overall process can be divided into two fundamental stages:

-

Ylide Formation: A phosphonium (B103445) salt, typically methyltriphenylphosphonium (B96628) bromide, is deprotonated by a strong base to form the nucleophilic phosphorus ylide (e.g., methylenetriphenylphosphorane).

-

Carbonyl Olefination: The ylide attacks the electrophilic carbonyl carbon of the substrate (naltrexone). This leads to a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the desired alkene (nalmefene) and a phosphine (B1218219) oxide byproduct (triphenylphosphine oxide).

Evolution of the Synthesis Protocol

Early methods for synthesizing nalmefene from naltrexone, such as the one disclosed by Hahn and Fishman, required a significant excess of the ylide (around 60 equivalents) and used sodium hydride in DMSO.[1][3][5] This approach presented challenges for industrial application due to the large quantities of phosphorus byproducts that necessitated complex purification steps like chromatography.[1][3]

Subsequent improvements focused on reducing the excess of reagents and simplifying the purification process. One method utilized potassium tert-butoxide (KOtBu) as the base in tetrahydrofuran (B95107) (THF), employing about 3 equivalents of the ylide.[3] Another variation used anisole (B1667542) as the solvent with KOtBu, requiring approximately 4 equivalents of the ylide.[4][5]

A significant advancement involves the use of 2-methyltetrahydrofuran (B130290) (MTHF) as the solvent for both the ylide formation and the subsequent reaction with naltrexone.[4][5][6] This optimized process is efficient, provides a high yield, and, crucially, allows for the direct isolation of the final product as the highly pure nalmefene hydrochloride salt in a one-step procedure, circumventing the need to isolate the free base first.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published synthesis methods, highlighting the evolution towards more efficient, industrially viable processes.

| Parameter | Hahn & Fishman Method | U.S. Pat. 4,535,157 | U.S. Pat. 4,751,307 | EP 2435439 B1 (MTHF Method) |

| Solvent | DMSO | Tetrahydrofuran (THF) | Anisole | 2-Methyltetrahydrofuran (MTHF) |

| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (KOtBu) | Potassium tert-butoxide (KOtBu) | Strong Base (e.g., KOtBu) |

| Ylide Equivalents | ~60 | ~3 | ~4 | Not specified, but optimized |

| Product Form Isolated | Nalmefene (free base) | Nalmefene (free base) | Nalmefene (free base) | This compound |

| Purification | Chromatography | Acid/Base Extraction | Acid/Base Extraction | Direct Precipitation/Crystallization |

| Key Advantage | - | Reduced ylide excess | Alternative solvent | One-step HCl salt isolation, high purity |

| Reference | J. Med. Chem. 1975, 18, 259-262[3][5] | U.S. Pat. 4,535,157[3] | U.S. Pat. 4,751,307[4] | EP 2435439 B1[4] |

Detailed Experimental Protocols (Based on MTHF Method)

The following protocols are adapted from the improved one-step procedure that yields this compound directly.

Protocol 1: Phosphorus Ylide Formation

-

Reagents & Setup: Charge a suitable reaction vessel with methyltriphenylphosphonium salt and a strong base (e.g., potassium tert-butoxide) under an inert atmosphere (e.g., nitrogen).

-

Solvent Addition: Add 2-methyltetrahydrofuran (MTHF) to the vessel.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) to facilitate the deprotonation of the phosphonium salt and form the methylene triphenylphosphorane ylide. The formation is typically indicated by a color change.

Protocol 2: Wittig Reaction with Naltrexone

-

Naltrexone Solution: In a separate vessel, dissolve naltrexone in MTHF.

-

Addition: Slowly add the naltrexone solution to the freshly prepared ylide mixture from Protocol 1.

-

Reaction: Maintain the reaction mixture under controlled temperature and stirring for a sufficient duration to ensure complete conversion of the naltrexone. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

Protocol 3: Quenching and this compound Isolation

-

Quenching: Upon reaction completion, carefully quench the excess ylide and base by adding an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]

-

Acidification & Salt Formation: Treat the quenched reaction mixture with an acid, such as hydrochloric acid (HCl), to protonate the nalmefene base and form the hydrochloride salt directly in the reaction mixture.

-

Phase Separation: The addition of water may be necessary to fully dissolve inorganic salts.[4] Separate the organic MTHF layer from the aqueous layer.

-

Extraction (Optional): The aqueous layer may be extracted with a suitable organic solvent to recover any remaining product.

-

Crystallization & Isolation: Concentrate the organic layer and induce crystallization of this compound. The product can be isolated by filtration, washed with a suitable solvent, and dried to afford highly pure this compound. This one-step isolation avoids a separate salt formation step, making the process more efficient for large-scale production.[4]

Synthesis and Isolation Workflow

The following diagram illustrates the streamlined workflow for the synthesis of this compound from naltrexone using the efficient MTHF-based Wittig reaction protocol.

Pharmacological Context: Nalmefene's Mechanism of Action

For professionals in drug development, understanding the target interaction is as critical as the synthesis. Nalmefene functions as an antagonist at opioid receptors. Unlike an agonist, which binds to and activates the receptor, an antagonist binds to the receptor but does not elicit a functional response, thereby blocking the action of endogenous or exogenous opioids. Nalmefene specifically acts as an antagonist at the μ (mu) and δ (delta) receptors and as a partial agonist at the κ (kappa) receptor.[7][8]

References

- 1. US8598352B2 - Preparation of this compound from naltrexone - Google Patents [patents.google.com]

- 2. HUE026892T2 - Preparation of this compound from naltrexone - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. data.epo.org [data.epo.org]

- 5. EP2435439B1 - Preparation of this compound from naltrexone - Google Patents [patents.google.com]

- 6. RU2712232C1 - Improved method of producing nalmefene from naltrexone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Physicochemical Properties of Nalmefene Hydrochloride for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential physicochemical properties of nalmefene (B1676920) hydrochloride, tailored for its application in in vitro studies. It includes detailed experimental protocols and visual diagrams to facilitate research and development.

Nalmefene is a distinguished opioid receptor modulator, recognized for its unique activity profile as an antagonist at the mu (μ) and delta (δ) receptors and a partial agonist at the kappa (κ) receptor.[1][2] This distinct mechanism underpins its clinical use in managing alcohol dependence and reversing opioid overdose.[3][4] For researchers, a thorough understanding of its fundamental properties is critical for designing robust and reproducible in vitro experiments.

Core Physicochemical Properties

Nalmefene hydrochloride is typically a white to off-white crystalline powder.[5][6] A summary of its key quantitative properties is presented below to provide a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆ClNO₃ | [7][8] |

| Molecular Weight | 375.89 g/mol | [8][9] |

| pKa | 7.6 | [6][10] |

| Water Solubility | Freely soluble; up to 130-132 mg/mL | [5][6][10] |

| DMSO Solubility | Soluble up to 100 mM | [11] |

| Chloroform Solubility | Slightly soluble; up to 0.13 mg/mL | [6][10] |

| LogP (XLogP3) | 2.7 (for nalmefene free base) | [3] |

| LogD (pH < 7.4) | 0.05 - 1.3 | [5] |

Note: For in vitro cellular assays, it is common to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.[12]

Experimental Protocols for In Vitro Studies

Detailed methodologies for key in vitro assays are provided below to guide researchers in characterizing the interaction of this compound with its biological targets.

This assay is fundamental for determining the binding affinity (Ki) of nalmefene for specific opioid receptors. It measures the ability of unlabeled nalmefene to displace a radiolabeled ligand from the receptor.[13]

Objective: To quantify the binding affinity (Ki) of nalmefene for μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human μ, δ, or κ opioid receptors.[1]

-

Radioligands:

-

Test Compound: this compound

-

Non-specific Control: High concentration of Naloxone (e.g., 10 µM).[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.[14]

Methodology:

-

Cell Membrane Preparation:

-

Culture cells to approximately 80-90% confluency.[1]

-

Harvest the cells and homogenize them in ice-cold assay buffer.[1]

-

Perform a low-speed centrifugation to remove nuclei and debris.[1]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[1]

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.[1]

-

-

Assay Setup (96-well plate):

-

To appropriate wells, add serial dilutions of nalmefene.[1]

-

For total binding, add assay buffer. For non-specific binding, add 10 µM Naloxone.[1]

-

Add the specific radioligand at a concentration near its dissociation constant (Kd).[1]

-

Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein).[1]

-

-

Incubation & Harvesting:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[14]

-

Wash the filters three times with ice-cold assay buffer.[1]

-

-

Quantification & Data Analysis:

-

Place filters in scintillation vials with a scintillation cocktail.[1]

-

Measure radioactivity using a scintillation counter.[1]

-

Calculate the specific binding by subtracting non-specific binding from total binding.[1]

-

Plot the percentage of specific binding against the log concentration of nalmefene to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[1]

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

-

This colorimetric assay assesses the impact of nalmefene on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[12]

Objective: To evaluate the effect of nalmefene on the viability of a specific cell line.

Materials:

-

Cells: Desired cell line (e.g., CT26 colon cancer cells).[15]

-

Reagents: this compound, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).[12][16]

-

Equipment: 96-well plate, incubator, microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare serial dilutions of nalmefene in complete culture medium. Remove the old medium from the cells and add the nalmefene dilutions, including a vehicle-only control.[12]

-

Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Mix gently to ensure complete solubilization and measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.[16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex experimental processes and biological mechanisms. The following diagrams were generated using the Graphviz DOT language, adhering to specified design constraints.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Nalmefene's antagonist action at the Mu-Opioid Receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Nalmefene | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tga.gov.au [tga.gov.au]

- 6. drugs.com [drugs.com]

- 7. This compound | C21H26ClNO3 | CID 5388881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. abmole.com [abmole.com]

- 10. DailyMed - this compound- this compound injection solution [dailymed.nlm.nih.gov]

- 11. This compound | CAS:58895-64-0 | Opioid receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Nalmefene attenuates malignant potential in colorectal cancer cell via inhibition of opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Nalmefene Hydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of nalmefene (B1676920) hydrochloride in various aqueous and organic solvents. The information presented herein is critical for researchers and professionals involved in the development, formulation, and analysis of pharmaceuticals containing this active ingredient. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and provides visualizations of key experimental workflows.

Introduction to Nalmefene Hydrochloride

This compound is an opioid antagonist, structurally related to naltrexone (B1662487). It functions by blocking opioid receptors in the central nervous system, thereby reversing the effects of opioids. Its primary clinical applications include the management of opioid overdose and as a treatment for alcohol dependence. A thorough understanding of its solubility characteristics is paramount for designing effective drug delivery systems, ensuring bioavailability, and developing robust analytical methods.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data for both the anhydrous and dihydrate forms of the compound.

Table 1: Solubility of this compound (Anhydrous)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mol/L) | Reference(s) |

| Water | up to 130 | Not Specified | ~0.346 | [1][2] |

| Chloroform | up to 0.13 | Not Specified | ~0.00035 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 37.59 | Not Specified | ~0.100 |

Table 2: Solubility of this compound Dihydrate

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mol/L) | Reference(s) |

| Water | 132 | Not Specified | ~0.320 | [3] |

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This section provides a detailed protocol for determining the solubility of this compound using this method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

3.1.1. Materials and Equipment

-

This compound (anhydrous or dihydrate form)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol (B145695), etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Spatula

-

Pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

-

HPLC system with UV detector

3.1.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solutions, this may involve preparing specific buffer systems (e.g., phosphate-buffered saline at a physiological pH).

-

Addition of Excess Solute: Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after the equilibration period.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC system) to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Quantification of this compound by HPLC

A reverse-phase HPLC method is suitable for the quantification of this compound in the prepared solubility samples.

3.2.1. HPLC System and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector: UV detector set at an appropriate wavelength for this compound (e.g., around 230 nm or 285 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

3.2.2. Standard Preparation and Calibration

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

From the stock solution, prepare a series of calibration standards of different concentrations covering the expected range of the diluted solubility samples.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

3.2.3. Sample Analysis and Calculation

-

Inject the diluted filtrate samples into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the solvent by taking into account the dilution factor.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for HPLC analysis of this compound solubility samples.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. The quantitative data presented, particularly its high aqueous solubility, is a key factor in its formulation as an injectable solution. While a comprehensive organic solvent solubility profile remains an area for further investigation, the provided experimental protocols offer a robust framework for researchers to conduct their own detailed solubility studies. The visualizations aim to clarify the experimental processes involved in generating reliable solubility data, which is fundamental to advancing the research and development of nalmefene-based therapeutics.

References

In Vitro Characterization of Nalmefene Hydrochloride: A Technical Guide to Opioid Receptor Binding Affinity and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalmefene (B1676920) hydrochloride is an opioid receptor modulator with a distinct and complex pharmacological profile. It is structurally related to naltrexone (B1662487) and functions as a competitive antagonist at the mu (μ) and delta (δ) opioid receptors, while exhibiting partial agonist activity at the kappa (κ) opioid receptor.[1][2][3] This unique mechanism of action underpins its therapeutic applications, including the management of alcohol dependence and the reversal of opioid overdose.[4][5][6] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize nalmefene's interaction with opioid receptors, presenting key quantitative binding data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Opioid Receptor Binding Affinity

The binding affinity of nalmefene for the three primary opioid receptor subtypes (μ, δ, and κ) is a critical determinant of its pharmacological effect. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

The data presented below were derived from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective recombinant human opioid receptor subtypes.[7][8] It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, buffer composition, and temperature.[8]

Table 1: Nalmefene Hydrochloride Binding Affinity (Ki) at Human Opioid Receptors

| Receptor Subtype | Nalmefene Ki (nM) | Reference Compound | Cell Line |

| Mu (μ) Opioid Receptor (MOR) | ~0.2 - 0.5[8] | Naloxone (~1.5 nM)[8] | CHO, HEK293[8] |

| Delta (δ) Opioid Receptor (DOR) | ~20 - 50[8] | Naltrindole (~0.1 - 0.5 nM)[8] | CHO, HEK293[8] |

| Kappa (κ) Opioid Receptor (KOR) | ~0.1 - 0.4[8] | U-50,488 (~0.5 - 2.0 nM)[8] | CHO, HEK293[8] |

Data compiled from multiple sources indicating a strong preference for the kappa and mu receptors over the delta receptor.[7][8][9][10]

Detailed Experimental Protocols

The characterization of nalmefene's receptor interactions involves several key in vitro assays. These assays determine not only its binding affinity but also its functional activity—whether it activates (agonism) or blocks (antagonism) receptor-mediated signaling.

This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[3] It measures the ability of unlabeled nalmefene to displace a radiolabeled ligand from the receptor in a competitive manner.[3]

Protocol:

-

Receptor Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor. The cell pellet is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction. The final pellet is resuspended, and protein concentration is determined.[8]

-

Assay Setup: In a 96-well plate, cell membranes (typically 10-50 µg of protein) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR) and serial dilutions of nalmefene.[8] Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).[8]

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[9]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of nalmefene that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

This functional assay measures the activation of G-proteins, one of the earliest events in GPCR signaling.[9] It is used to determine whether a ligand acts as an agonist, partial agonist, or antagonist.

Protocol:

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange.[9] Antagonists are tested for their ability to block agonist-stimulated [³⁵S]GTPγS binding.

-

Assay Procedure: Cell membranes expressing the opioid receptor are incubated with [³⁵S]GTPγS, GDP, and the test compound.

-

Agonist Mode: To test for nalmefene's partial agonism at the KOR, increasing concentrations are added to measure stimulation of [³⁵S]GTPγS binding.

-

Antagonist Mode: To test for antagonism at the MOR and DOR, a fixed concentration of a known agonist is added along with increasing concentrations of nalmefene to measure inhibition of agonist-stimulated binding.

-

-

Termination and Detection: The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are analyzed to determine the potency (EC₅₀ or IC₅₀) and efficacy (% stimulation relative to a full agonist) of the compound.

GPCR activation can also lead to receptor phosphorylation and subsequent recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.[11][12]

Protocol:

-

Principle: This assay quantifies the interaction between the activated opioid receptor and β-arrestin. A common method is the PathHunter® assay, which uses enzyme fragment complementation.[11] Cells are engineered to express the GPCR fused to one enzyme fragment and β-arrestin fused to the other. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[11]

-

Assay Procedure:

-

PathHunter cells expressing the target opioid receptor are plated in microplates.

-

Test compounds (nalmefene) are added. For antagonist mode, cells are pre-incubated with nalmefene before adding a reference agonist.

-

The plate is incubated (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[13]

-

Detection reagents are added, and the chemiluminescent signal is read on a plate reader.

-

-

Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀ or IC₅₀) of the compound for β-arrestin recruitment.

Signaling Pathways and Mechanism of Action

Nalmefene's dual activity as an antagonist at MOR/DOR and a partial agonist at KOR is key to its therapeutic effects. The diagrams below illustrate the canonical opioid receptor signaling pathways and nalmefene's modulatory role.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity for kappa and mu opioid receptors and significantly lower affinity for the delta opioid receptor. Functional assays confirm its role as a competitive antagonist at the μ and δ receptors and a partial agonist at the κ receptor. This distinct pharmacological profile, meticulously defined through radioligand binding, G-protein activation, and β-arrestin recruitment assays, provides a solid foundation for understanding its clinical efficacy and guides further research and development in the field of opioid receptor modulation.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. carolinacenterforrecovery.com [carolinacenterforrecovery.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Nalmefene Hydrochloride: A Comprehensive Analysis of its Mechanism of Action at Mu, Delta, and Kappa Opioid Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nalmefene (B1676920) hydrochloride, an opioid system modulator, exhibits a distinctive and complex pharmacological profile at the mu (μ), delta (δ), and kappa (κ) opioid receptors. It functions as a competitive antagonist at the μ and δ receptors and as a partial agonist at the κ receptor.[1][2][3] This unique mechanism of action underpins its therapeutic applications, including the management of alcohol dependence and the reversal of opioid overdose. This technical guide provides a detailed examination of nalmefene's interaction with the three primary opioid receptor subtypes, presenting quantitative binding and functional data, comprehensive experimental methodologies, and visual representations of its signaling pathways and relevant experimental workflows.

Core Mechanism of Action

Nalmefene's therapeutic effects are derived from its multifaceted interactions with the endogenous opioid system. Alcohol consumption is known to trigger the release of endogenous opioids, which in turn activate μ and δ opioid receptors, leading to an increase in dopamine (B1211576) release in the mesolimbic pathway, a key component of the brain's reward system.[3][4] By acting as an antagonist at these receptors, nalmefene blocks the binding of endogenous opioids, thereby mitigating the reinforcing and rewarding effects of alcohol and reducing the motivation to drink.[3][4]

Concurrently, nalmefene exhibits partial agonist activity at the κ opioid receptor.[1][2] Activation of κ receptors is generally associated with dysphoric effects, which may counteract the pleasurable effects mediated by μ opioid receptor activation.[4] This partial agonism at the κ receptor may further contribute to the reduction of alcohol consumption by attenuating the rewarding aspects of drinking.[4]

Quantitative Pharmacological Data

The interaction of nalmefene with opioid receptors has been quantified through various in vitro assays, providing insights into its binding affinity and functional potency.

Receptor Binding Affinities

The binding affinity of nalmefene for the μ, δ, and κ opioid receptors is typically determined using radioligand competition binding assays. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. Nalmefene demonstrates high affinity for both μ and κ receptors, and a lower affinity for the δ receptor.

| Receptor Subtype | Nalmefene Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Cell Line |

| Mu (μ) | ~0.2 - 0.5 | Naloxone (B1662785) | ~1.5 | CHO, HEK293 |

| Delta (δ) | ~20 - 50 | Naltrindole | ~0.1 - 0.5 | CHO, HEK293 |

| Kappa (κ) | ~0.1 - 0.4 | U-50,488 | ~0.5 - 2.0 | CHO, HEK293 |

Note: Ki values can vary between studies due to different experimental conditions.[5]

Functional Activity

Nalmefene's functional activity as an antagonist at μ and δ receptors and a partial agonist at the κ receptor is characterized by its effects on G-protein activation and downstream signaling pathways.

| Receptor Subtype | Assay Type | Nalmefene Activity | Quantitative Data |

| Mu (μ) | [³⁵S]GTPγS Binding | Full Antagonist | - |

| Mu (μ) | Receptor Occupancy | Antagonist | Emax: 99.4%, EC₅₀: 0.338 ng/mL |

| Delta (δ) | [³⁵S]GTPγS Binding | Partial Agonist | 20% efficacy |

| Delta (δ) | cAMP Assay | Partial Agonist | 44% efficacy |

| Kappa (κ) | [³⁵S]GTPγS Binding | Partial Agonist | Partial agonist properties demonstrated |

Signaling Pathways and Logical Relationships

The interaction of nalmefene with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the logical relationships of nalmefene's actions.

Caption: Nalmefene's antagonist action at μ and δ opioid receptors.

Caption: Nalmefene's partial agonist action at the κ opioid receptor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of nalmefene's interaction with opioid receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.[2][6]

Objective: To determine the Ki of nalmefene for μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.[2][5]

-

Radioligand: A high-affinity radiolabeled ligand specific for the opioid receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).[2]

-

Competitor: Nalmefene hydrochloride.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.[2]

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[2]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add a constant concentration of the appropriate radioligand and the cell membrane preparation to each well.[5]

-

Add increasing concentrations of nalmefene to the wells. Include wells with no nalmefene (total binding) and wells with a high concentration of a non-labeled universal antagonist like naloxone to determine non-specific binding.[5]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Calculate the specific binding at each nalmefene concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of nalmefene to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Caption: Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of nalmefene at opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: Containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Test Compound: this compound.

-

Reference Agonist and Antagonist.

Procedure:

-

Assay Setup: In a 96-well plate, incubate cell membranes with varying concentrations of nalmefene in the assay buffer containing GDP.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: To determine agonist activity, plot the amount of [³⁵S]GTPγS bound against the log concentration of nalmefene to generate a concentration-response curve and determine EC₅₀ and Emax values. To determine antagonist activity, measure the ability of nalmefene to shift the concentration-response curve of a known agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Objective: To assess the functional potency of nalmefene in a whole-cell system.

Materials:

-

Cells: Whole cells expressing the opioid receptor of interest.

-

Forskolin (B1673556): An activator of adenylyl cyclase.

-

Phosphodiesterase inhibitor (e.g., IBMX): To prevent cAMP degradation.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen).

Procedure:

-

Cell Treatment: Pre-incubate cells with a phosphodiesterase inhibitor.

-

Stimulation: Incubate the cells with forskolin and varying concentrations of nalmefene for a defined period (e.g., 15-30 minutes).

-

Lysis and Detection: Stop the reaction, lyse the cells, and determine the intracellular cAMP concentration using a suitable detection method.

-

Data Analysis: For agonist effects, generate concentration-response curves for the inhibition of forskolin-stimulated cAMP to determine EC₅₀ and Emax values. For antagonist effects, measure the ability of nalmefene to reverse agonist-induced inhibition of cAMP accumulation.

β-Arrestin Recruitment Assay

These assays determine if a ligand promotes the interaction of β-arrestin with the activated opioid receptor, a key pathway in receptor desensitization and signaling.[1]

Objective: To characterize nalmefene's potential for biased agonism.

Materials:

-

Engineered Cell Line: Cells co-expressing the opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment (e.g., PathHunter® β-arrestin assay).

-

Detection Reagents.

Procedure:

-

Cell Plating: Plate the engineered cells in a microplate.

-

Compound Addition: Add serial dilutions of nalmefene to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add detection reagents that will generate a luminescent or fluorescent signal upon enzyme fragment complementation.

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of nalmefene to generate a concentration-response curve and determine EC₅₀ and Emax values for β-arrestin recruitment.

Conclusion

This compound possesses a unique and complex pharmacological profile, acting as an antagonist at μ and δ opioid receptors and a partial agonist at the κ opioid receptor. This dual action provides a multifaceted mechanism for its therapeutic effects, particularly in the reduction of alcohol consumption. The quantitative data from binding and functional assays, combined with a thorough understanding of the underlying signaling pathways and experimental methodologies, provide a robust framework for its continued investigation and clinical application. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate pharmacology of nalmefene and its role in modulating the opioid system.

References

Early Preclinical Evaluation of Nalmefene Hydrochloride in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical evaluation of nalmefene (B1676920) hydrochloride in rodent models. Nalmefene, an opioid system modulator, has been extensively studied for its therapeutic potential in alcohol use disorder and opioid overdose reversal. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development.

Mechanism of Action

Nalmefene hydrochloride functions as a versatile opioid receptor modulator with a distinct binding profile. It acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1][2] This mixed profile is critical to its therapeutic effects.

In the context of alcohol dependence, alcohol consumption triggers the release of endogenous opioids. These opioids bind to μ-opioid receptors in the mesolimbic pathway, leading to dopamine (B1211576) release and producing rewarding, reinforcing effects. By blocking these receptors, nalmefene attenuates the rewarding effects of alcohol, thereby reducing the motivation to drink.[1] Its partial agonism at the κ-opioid receptor may also contribute to its effects by modulating dysphoric states associated with alcohol dependence.[3]

In opioid overdose, nalmefene acts as a potent antagonist, competitively binding to μ-opioid receptors to displace opioid agonists like fentanyl and morphine. This action reverses the life-threatening respiratory depression induced by opioid agonists.[1]

Data Presentation: Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical rodent studies of nalmefene.

Table 1: Receptor Binding Affinity in Rat Brain

This table presents the half-maximal inhibitory concentrations (IC50) of nalmefene for binding to opioid receptors in rat brain homogenates. Lower values indicate higher binding affinity.

| Receptor Type | Radioligand Used | Nalmefene IC50 (nM) | Reference |

| Mu (μ) | [3H]-dihydromorphine | 1.0 | [4] |

| Kappa (κ) | [3H]-ethylketocyclazocine | Low nanomolar range | [4] |

| Delta (δ) | [3H]-D-ala-D-leu enkephalin | Low nanomolar range | [4] |

| Note: The study indicates nalmefene has higher affinity for κ and δ receptors compared to naltrexone (B1662487) and naloxone.[4] |

Table 2: Pharmacokinetic Parameters in Rats

This table outlines the key pharmacokinetic properties of nalmefene following intravenous (IV) administration in rats.

| Parameter | Value | Notes | Reference |

| Terminal Half-life (t½) | ~ 1 hour | For both nalmefene and its metabolite, nornalmefene. | [5] |

| Primary Phase I Metabolite | Nornalmefene | - | [5] |

| Major Urinary Metabolite | Nornalmefene glucuronide | Differs from dogs, where nalmefene glucuronide is predominant. | [5] |

| Cmax (Nornalmefene) | ≤ 7% of nalmefene Cmax | Indicates the metabolite is a minor component in circulation. | [5] |

| AUC (Nornalmefene) | ≤ 7% of nalmefene AUC | - | [5] |

| Excretion | > 90% of dose recovered in 24h | No apparent organ-specific retention. | [5] |

Table 3: Efficacy in Rodent Models of Alcohol Consumption

This table summarizes the effective doses of nalmefene in reducing alcohol-seeking and consumption behaviors in rats.

| Animal Model | Administration | Dose Range | Key Finding | Reference |

| Ethanol-preferring rats | Subcutaneous (s.c.) | 0.0001 - 8.0 mg/kg | Reduced ethanol-maintained responding by 38-84%. Lower doses (0.01-0.10 mg/kg) showed selective suppression of ethanol (B145695) vs. saccharin (B28170) responding.[6][7] | [6][7] |

| Ethanol-preferring rats | Oral | 10 - 80.0 mg/kg | S.c. administration was found to be 3200- to 6400-fold more potent than oral.[6][7] | [6][7] |

| Alcohol-addicted rats (relapse model) | Subcutaneous (s.c.) | 0.3 mg/kg | Significantly reduced relapse-like alcohol consumption by ~20% on the first two days of alcohol reintroduction.[8][9] | [8][9] |

| Adolescent rats (binge-like model) | Intraperitoneal (i.p.) | 0.4 mg/kg | Drastically reduced mortality from 71% (ethanol only) to 14% and alleviated the neuroimmune response.[10] | [10] |

Table 4: Efficacy in Rodent Models of Opioid Effects

This table details the efficacy of nalmefene in antagonizing the effects of morphine in mice.

| Animal Model | Administration | Dose | Key Finding | Reference |

| Morphine-induced hyperlocomotion (ICR mice) | Intraperitoneal (i.p.) | ID50: 0.014 mg/kg | Produced dose- and time-related antagonism of morphine's effects. | [11] |

| Morphine-induced antinociception (Tail-flick test, ICR mice) | Intraperitoneal (i.p.) | 0.32 mg/kg | Blockade of morphine's antinociceptive effect lasted for approximately 2 hours. | [11] |

| Precipitated Withdrawal (Morphine-dependent mice) | Intraperitoneal (i.p.) | Not specified | Potently precipitated withdrawal in both acutely and chronically morphine-treated mice. | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are protocols for key experiments.

Protocol 1: Operant Alcohol Self-Administration in Rats

This model assesses the reinforcing properties of alcohol and the efficacy of compounds in reducing alcohol-seeking behavior.

-

Animals: Male Wistar or specialized alcohol-preferring rat strains are commonly used.[5][12]

-

Apparatus: Standard operant conditioning chambers equipped with two retractable levers, cue lights, and a system for delivering liquid rewards (e.g., a sipper tube with a lickometer).[13][14]

-

Training Phase (Sweetener Fading):

-

Rats are first trained to press a lever to receive a highly palatable solution (e.g., 0.125% saccharin and 3% glucose).[14]

-

Once stable responding is achieved, ethanol (e.g., 10% w/v) is gradually introduced into the sweetened solution, and the sweetener concentration is faded out over several sessions until rats are responding for the ethanol solution alone.[14]

-

A second lever is typically available that delivers a non-rewarding substance like water, to serve as a control for general activity and motivation.[15]

-

-

Stable Responding: Training continues until rats show stable levels of ethanol self-administration (e.g., intake varies by less than 20% across three consecutive days).[12]

-

Nalmefene Administration:

-

Once a stable baseline is established, nalmefene or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a specified time before the operant session.[6][8]

-

A within-subjects or between-subjects design can be used to compare the effects of different doses of nalmefene to a vehicle control.

-

-

Data Collection: The primary endpoints are the number of lever presses on the ethanol-associated lever and the volume of ethanol consumed. Responses on the water lever and lick counts are also recorded to assess specificity.[13]

-

Validation: Post-session blood samples can be collected to measure blood alcohol content (BAC) to confirm pharmacologically relevant intake.[12]

Protocol 2: Morphine-Induced Hyperlocomotion in Mice

This model is used to assess the antagonist properties of a compound against the stimulant effects of an opioid agonist.

-

Animals: Male ICR or C57BL/6J mice are commonly used.[16][17]

-

Apparatus: Open-field activity chambers equipped with infrared beams or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing).

-

Habituation: Mice are individually habituated to the activity chambers for a set period (e.g., 30-60 minutes) for several days prior to testing to reduce novelty-induced activity.[16]

-

Test Procedure:

-

On the test day, mice are placed in the activity chambers for a baseline recording period (e.g., 30 minutes).

-

Mice are then removed and injected with the antagonist (nalmefene) or vehicle via the desired route (e.g., intraperitoneal).

-

This is followed by an injection of the agonist (e.g., morphine, 10 mg/kg, s.c.) or saline.[16]

-

Mice are immediately returned to the chambers, and their locomotor activity is recorded for an extended period (e.g., 90-120 minutes).[16]

-

-

Data Analysis: The total distance traveled is calculated and typically binned into time intervals (e.g., 5-minute blocks) to generate a time-course of the drug effects. The primary comparison is between the "vehicle + morphine" group and the "nalmefene + morphine" group to determine the extent of antagonism.

Protocol 3: Naltrexone-Precipitated Withdrawal in Morphine-Dependent Rodents

This model assesses the ability of an antagonist to induce withdrawal symptoms in an opioid-dependent animal, a key characteristic of opioid antagonists.

-

Animals: Male mice or rats.

-

Induction of Dependence:

-

Dependence is induced through chronic morphine administration. This can be achieved by implanting a slow-release morphine pellet (e.g., 75 mg) subcutaneously for a period of 3-5 days.[18]

-

Alternatively, repeated injections of escalating doses of morphine (e.g., 10-40 mg/kg, twice daily for 6 days) can be used.[17]

-

-

Precipitated Withdrawal:

-

After the dependence-induction period, animals are challenged with an injection of the antagonist (nalmefene or naltrexone) or saline.[18]

-

Immediately following the injection, animals are placed in a clear observation chamber.

-

-

Behavioral Scoring:

-

For a set period (e.g., 30 minutes), a trained observer scores a series of somatic withdrawal signs.[18]

-

Commonly scored signs include: number of jumps, wet-dog shakes, paw tremors, teeth chattering, ptosis (eyelid drooping), and weight loss (measured before and after the observation period).[11][18]

-

-

Data Analysis: A composite withdrawal score is often calculated by summing the scores for each sign. The scores from the nalmefene-injected group are compared to the saline-injected control group to quantify the severity of precipitated withdrawal.

References

- 1. Nalmefene | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Behavioral effects of the kappa opioid receptor partial agonist nalmefene in tests relevant to depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. κ-opioid receptors are implicated in the increased potency of intra-accumbens nalmefene in ethanol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of a new opiate antagonist, nalmefene, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The opioid receptor antagonist nalmefene reduces responding maintained by ethanol presentation: preclinical studies in ethanol-preferring and outbred Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The opioid receptor antagonist nalmefene reduces responding maintained by ethanol presentation: preclinical studies in ethanol-preferring and outbred Wistar rats. | Semantic Scholar [semanticscholar.org]

- 8. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to Nalmefene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drinking Levels and Profiles of Alcohol Addicted Rats Predict Response to Nalmefene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nalmefene alleviates the neuroimmune response to repeated binge-like ethanol exposure: A TSPO PET imaging study in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasticity associated with escalated operant ethanol self-administration during acute withdrawal in ethanol-dependent rats requires intact matrix metalloproteinase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intermittent-Access Operant Alcohol Self-Administration Promotes Binge-like Drinking and Drinking Despite Negative Consequences in Male and Female Heterogeneous Stock Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Socially-induced morphine pseudo-sensitization in adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regional and Cellular Mapping of cAMP Response Element-Mediated Transcription during Naltrexone-Precipitated Morphine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphic Forms of Nalmefene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalmefene (B1676920), a potent opioid antagonist, is a 6-methylene analogue of naltrexone. It functions as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1] This distinct pharmacological profile makes it effective in the management of alcohol dependence and for the reversal of opioid overdose.[1] The hydrochloride salt of nalmefene is the common pharmaceutical form. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of nalmefene hydrochloride, their characterization, and the experimental methodologies employed in their analysis.

Polymorphic Forms of this compound

This compound is known to exist in at least two hydrated polymorphic forms: a monohydrate and a dihydrate. The dihydrate form is noted to be non-hygroscopic, which is a significant advantage for the formulation of solid oral dosage forms as it imparts better physical stability.[2]

Data Presentation

The following tables summarize the available quantitative data for the known polymorphic forms of this compound.

Table 1: Physicochemical Properties of this compound Polymorphs

| Property | This compound Monohydrate | This compound Dihydrate |

| Molecular Formula | C21H25NO3 · HCl · H2O[3] | C21H25NO3 · HCl · 2H2O[4] |

| Molecular Weight | 393.9 g/mol [3] | 411.9 g/mol [5] |

| Water Content | 4-7% (dependent on relative humidity)[2] | Approximately 8-9%[2] |

| Hygroscopicity | Hygroscopic[6] | Non-hygroscopic[4] |

| Aqueous Solubility | Data not available | 132 mg/mL (equivalent to 109 mg of nalmefene base/mL)[4] |

| pH of Saturated Solution | Data not available | 5.9[4] |

Table 2: X-Ray Powder Diffraction (XRPD) Data for this compound Polymorphs

| This compound Monohydrate[2] | This compound Dihydrate[2] |

| Characteristic Reflections (2θ ± 0.1°) | Characteristic Reflections (2θ ± 0.1°) |

| 7.39 | 8.99 |

| 11.33 | 10.63 |

| 11.52 | 15.24 |

| 17.70 | 16.55 |

| 24.27 | 17.20 |

| Note: XRPD data was measured using CuKα1 radiation. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound polymorphs are crucial for reproducible research and development. The following sections outline the methodologies for key experiments.

Preparation of this compound Dihydrate

Two primary methods for the preparation of the dihydrate form have been described:

1. Re-slurry Method (Method I) [6]

-

Step 1: Mix this compound with an aqueous solution (e.g., pure water).

-

Step 2 (Optional): Heat the mixture.

-

Step 3 (Optional): Distill the mixture.

-

Step 4: Stir the mixture until the transformation to the dihydrate form is complete.

-

Step 5: Isolate the solid dihydrate.

2. Re-crystallization Method (Method II) [6]

-

Step 1: Mix this compound with an aqueous solution.

-

Step 2: Heat the mixture to obtain a substantially homogenous solution.

-

Step 3 (Optional): Distill the mixture.

-

Step 4: Cool the solution and subsequently seed with this compound crystals.

-

Step 5: Isolate the formed solid dihydrate.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. A general protocol for analyzing this compound polymorphs is as follows:

-

Instrument: A powder X-ray diffractometer.

-

Radiation Source: CuKα radiation is commonly used.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a specific range of 2θ angles, typically from 5° to 40°, to detect the characteristic diffraction peaks.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each polymorphic form. The positions (2θ values) and relative intensities of the peaks are used for identification.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of a material, such as melting point and phase transitions, which are unique to each polymorphic form.

-

Instrument: A differential scanning calorimeter (e.g., TA Instruments Q1000 or Mettler Toledo DSC 822e).[7][8]

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into an aluminum pan, which is then sealed.[7][8][9]

-

Heating Rate: A controlled heating rate, commonly 10°C/min, is applied.[7][9]

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 25-50 mL/min).[7][9]

-

Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks. The temperature and enthalpy of these transitions are used to characterize the polymorphs.

Mandatory Visualizations

Signaling Pathway of Nalmefene at Opioid Receptors

Caption: Nalmefene's modulation of opioid receptor signaling pathways.

Experimental Workflow for Polymorph Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. vdoc.pub [vdoc.pub]

- 7. USRE48285E1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Google Patents [patents.google.com]

- 8. WO2016061184A1 - Anhydrous crystalline form of s-equol - Google Patents [patents.google.com]

- 9. Brain targeting efficiency of intranasal clozapine-loaded mixed micelles following radio labeling with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Technical Guide to the Identification of Nalmefene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the definitive identification of nalmefene (B1676920) hydrochloride. By detailing the experimental protocols and presenting key analytical data, this document serves as a vital resource for professionals engaged in the research, development, and quality control of this important pharmaceutical compound.

Introduction

Nalmefene hydrochloride (C₂₁H₂₆ClNO₃, M.W. 375.89) is an opioid receptor antagonist used in the management of alcohol dependence and for the reversal of opioid overdose.[1][2] Its complex morphinan (B1239233) structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide focuses on the application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) for this purpose.

The structural integrity and purity of this compound are critical for its therapeutic efficacy and safety. The spectroscopic methods detailed herein provide the necessary tools to confirm the molecular structure, identify functional groups, and detect potential impurities.

Spectroscopic Analysis Workflow

The identification of this compound is a systematic process that integrates data from multiple spectroscopic techniques. Each method provides unique and complementary information, leading to a confident structural confirmation.

Figure 1: Workflow for the spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound reference standard.

-

Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Quantitative Data

Note: Experimentally derived ¹H and ¹³C NMR data for this compound are not publicly available in the searched literature. The following tables are placeholders to illustrate the expected data presentation format. Data would be populated from a certificate of analysis or a comprehensive analytical profile publication such as "Analytical Profiles of Drug Substances and Excipients."

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. Alternatively, the KBr pellet method can be used.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Quantitative Data

Note: A complete, assigned experimental FT-IR spectrum for this compound was not found in the public domain. The table below lists the expected characteristic absorption bands based on its molecular structure.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic hydroxyl groups) |

| ~3000-2800 | Medium | C-H stretching (aliphatic and cyclopropyl) |

| ~1650 | Medium | C=C stretching (exocyclic methylene) |

| ~1610, ~1500 | Medium | C=C stretching (aromatic ring) |

| ~1280 | Strong | C-O stretching (phenolic) |

| ~1100 | Strong | C-O stretching (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to the aromatic chromophore in this compound.

Experimental Protocol

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or 0.1 N HCl).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Use the same solvent as a blank for baseline correction.

Data Acquisition:

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

Record the wavelength of maximum absorbance (λmax).

Quantitative Data

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | ~285 | Data not available |

| 0.1 N HCl | ~285 | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.

Experimental Protocol

Instrumentation:

-

A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid).

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain a characteristic fragmentation pattern.

Quantitative Data